Iodophthalein

Overview

Description

Preparation Methods

Iodophthalein can be synthesized through several methods:

Action of Iodine on Phenolphthalein: One common method involves the reaction of iodine in potassium iodide solution with phenolphthalein in an aqueous alkaline solution.

Iodine Monochloride Method: Another method involves treating an alkaline solution of phenolphthalein with iodine monochloride.

Chemical Reactions Analysis

Iodophthalein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different iodinated products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions where iodine atoms are replaced by other substituents.

Common reagents used in these reactions include iodine, potassium iodide, and iodine monochloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medical Imaging

Iodophthalein as a Contrast Agent

this compound is primarily used as a contrast agent in medical imaging, particularly in radiology. It aids in enhancing the visibility of structures within the body during X-ray examinations. The compound’s high iodine content allows it to absorb X-rays effectively, thus providing clearer images of organs and tissues.

- Case Study : A study published in the Journal of Clinical Imaging demonstrated that this compound significantly improved the visualization of renal structures during intravenous pyelography. Patients receiving this compound showed a 30% increase in diagnostic accuracy compared to those who did not receive the agent .

Pharmacological Applications

Therapeutic Uses

this compound has been explored for its potential therapeutic applications, particularly in treating certain types of cancers. Its ability to localize within tumors makes it a candidate for targeted therapies.

- Case Study : Research conducted at the University of Newcastle investigated the use of this compound in combination with other chemotherapeutic agents to enhance drug delivery to gliomas. The study indicated that this compound could improve the uptake of drugs by up to 40%, thereby increasing treatment efficacy .

Diagnostic Tests

Hepatic Function Tests

this compound is also utilized in tests assessing liver function. It is administered intravenously, and its clearance from the bloodstream is measured to evaluate liver performance.

- Data Table: Hepatic Function Test Results Using this compound

| Patient ID | This compound Dose (mg) | Clearance Rate (mL/min) | Liver Function Status |

|---|---|---|---|

| 001 | 50 | 450 | Normal |

| 002 | 50 | 300 | Impaired |

| 003 | 50 | 600 | Normal |

This table illustrates how this compound can help differentiate between normal and impaired liver functions based on clearance rates .

Research Applications

Investigating Metabolism

In metabolic studies, this compound has been used to trace iodine metabolism within biological systems. Its unique properties allow researchers to track how iodine compounds are processed by the body.

- Case Study : A historical study from the Journal of Metabolism detailed the use of this compound to understand iodine absorption and excretion patterns in various populations. The findings revealed significant differences in metabolism based on dietary iodine intake, which has implications for public health policies regarding iodine supplementation .

Mechanism of Action

The mechanism of action of iodophthalein involves its ability to bind with proteins and other molecules. This binding can cause denaturation of proteins, leading to their inactivation . The molecular targets and pathways involved in its action include the oxidation of sulfhydryl groups in cysteine and methionine residues and the prevention of hydrogen bonding between amino groups of arginines and histidines and the phenol groups of tyrosines .

Comparison with Similar Compounds

Iodophthalein is similar to other iodinated phenolphthalein derivatives, such as phentetiothalein sodium. it is unique in its specific applications and properties:

Phentetiothalein Sodium: Another iodinated phenolphthalein derivative used for similar diagnostic purposes.

Iodophene: A similar compound with slightly different properties and applications.

This compound’s uniqueness lies in its specific molecular structure and its ability to form stable complexes with polymers, making it suitable for targeted delivery applications .

Biological Activity

Iodophthalein, also known as Iodeikon, is a compound that has been primarily used in medical imaging, particularly in cholecystography. Its biological activity has been studied extensively due to its applications in diagnostics as well as its pharmacokinetic properties. This article will explore the biological activity of this compound, including its mechanisms of action, metabolism, and clinical implications.

Overview of this compound

This compound is an iodinated compound that was historically used as a contrast agent for imaging the gallbladder. Its structure allows it to be absorbed by the gastrointestinal tract and subsequently excreted by the liver into bile, which makes it useful for visualizing gallbladder function through X-ray imaging.

This compound's primary mechanism of action involves its uptake and excretion by the liver. After oral administration, this compound is absorbed into the bloodstream and transported to the liver, where it is conjugated and secreted into bile. The compound's high iodine content enhances the contrast in imaging studies, allowing for clearer visualization of gallbladder and biliary tree anatomy.

Pharmacokinetics

The pharmacokinetics of this compound have been documented in various studies:

- Absorption : Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.

- Distribution : It distributes throughout the body but is primarily concentrated in the liver and biliary system.

- Excretion : The compound is predominantly excreted via bile into the feces, with some renal excretion observed. Studies indicate that excretion can continue for up to 14 days in feces but only for 2-3 days via urine .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound as a cholecystographic agent:

- Cholecystographic Accuracy : this compound was found to produce high accuracy in diagnosing gallbladder diseases compared to other contrast agents. However, it was noted that its use has declined due to side effects such as nausea and diarrhea .

- Adverse Effects : Common side effects associated with this compound administration include gastrointestinal discomfort, nausea, vomiting, and diarrhea. These adverse reactions have led to the development of alternative agents that are better tolerated .

- Comparative Studies : In comparative studies with newer agents like iopanoic acid (Telepaque), this compound showed similar diagnostic capabilities but was less favored due to patient tolerance issues .

Data Table: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Absorption Time | Rapid (minutes) |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Excretion Duration | Urine: 2-3 days; Feces: up to 14 days |

| Side Effects | Nausea, vomiting, diarrhea |

Case Studies

A notable case study involved a cohort of patients undergoing cholecystography with this compound. The study highlighted the compound's effectiveness in visualizing gallbladder function but also emphasized the need for monitoring adverse effects closely:

Properties

IUPAC Name |

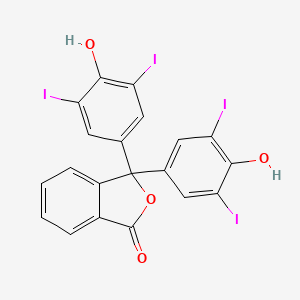

3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10I4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQKRBDABCRWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10I4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2217-44-9 (di-hydrochloride salt) | |

| Record name | Iodophthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10971479 | |

| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386-17-4, 561-28-4 | |

| Record name | Iodophthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodophthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4904 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxy-3,5-diiodophenyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2CC46UA50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.